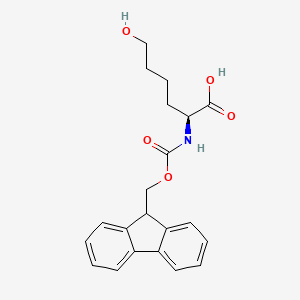

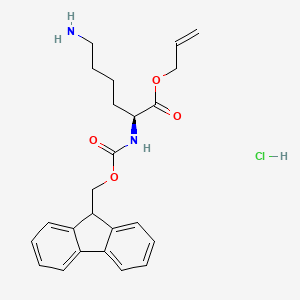

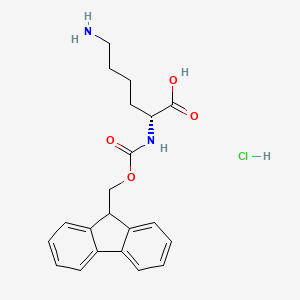

Nα-Fmoc-D-Lysin-OH.HCl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

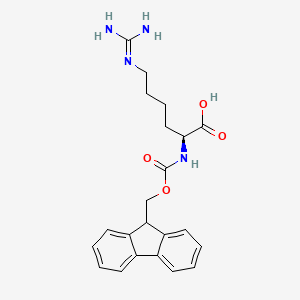

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoic acid hydrochloride, also known as (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoic acid hydrochloride, is a useful research compound. Its molecular formula is C21H25ClN2O4 and its molecular weight is 368,42 g/mole. The purity is usually 95%.

BenchChem offers high-quality (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Hydrogelbildung

Nα-Fmoc-D-Lysin-OH.HCl wurde bei der Bildung von Peptid-basierten Hydrogelen (PHGs) verwendet, die biokompatible Materialien sind, die für biologische, biomedizinische und biotechnologische Anwendungen geeignet sind {svg_1}. Diese Hydrogele werden durch wassergequollene Netzwerke gebildet und können als Wirkstoffträger und diagnostische Werkzeuge für die Bildgebung verwendet werden {svg_2}.

Gewebetechnik

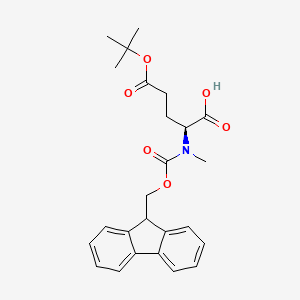

Die durch this compound gebildeten Hydrogele können in der Gewebetechnik eingesetzt werden. So fungiert beispielsweise das Fmoc-K3-Hydrogel, das steifer ist (G' = 2526 Pa), als ein potenzielles Material für die Gewebetechnik, das die Zelladhäsion, das Überleben und die Duplikation vollständig unterstützt {svg_3}.

Bioprinting-Anwendungen

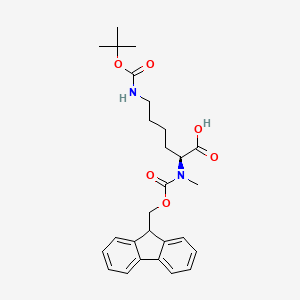

This compound wird bei der Synthese einer neuen Klasse von synthetischen, hydrogelbildenden, amphipathischen kationischen Peptiden verwendet, die als Serie K bezeichnet werden und als Gerüst für Bioprinting-Anwendungen vorgeschlagen werden {svg_4}.

Arzneimittelträger

D-Lysin, die ungeschützte Form von Nα-Fmoc-D-Lysin, liegt als Polypeptidketten von Poly-D-Lysin vor, einem unspezifischen Adhäsionsförderungsmolekül, das das Potenzial hat, ein polymerer Arzneimittelträger zu sein {svg_5}.

Reduktion der nicht-enzymatischen Glykation

D-Lysin, die ungeschützte Form von Nα-Fmoc-D-Lysin, hat die Fähigkeit, die nicht-enzymatische Glykation in vitro zu reduzieren {svg_6}.

Gelbildungsinduktion

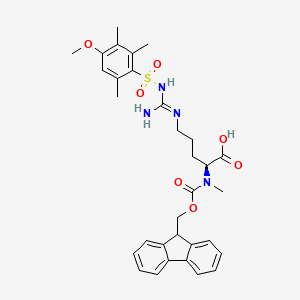

Die pH-gesteuerte ambidextrische Gelbildung von Fmoc-K (Fmoc) zeigt den Vorteil einer zweiten Fmoc-Einheit bei der Induktion der Gelbildung in einem Gel mit niedrigem Molekulargewicht {svg_7}.

Wirkmechanismus

Target of Action

Fmoc-D-Lys-OH.HCl is primarily used as a protecting group for the amino acid D-Lysine . The Fmoc group protects the amine group of D-Lysine, preventing it from engaging in unwanted side reactions during peptide synthesis .

Mode of Action

The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction forms a carbamate, effectively protecting the amine group . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

Fmoc-D-Lys-OH.HCl plays a crucial role in the synthesis of peptides and proteins. It is widely used in Solid Phase Peptide Synthesis (SPPS), a method used to create peptides with specific sequences .

Result of Action

The primary result of Fmoc-D-Lys-OH.HCl’s action is the successful synthesis of peptides with specific sequences . By protecting the amine group of D-Lysine, it prevents unwanted side reactions, ensuring the correct sequence is obtained .

Action Environment

The action of Fmoc-D-Lys-OH.HCl is influenced by environmental factors. It is stable under normal temperatures but should be kept away from high temperatures, sunlight, and humid environments . During the deprotection process, the environment needs to be basic for the Fmoc group to be removed .

Biochemische Analyse

Biochemical Properties

Fmoc-D-Lys-OH.HCl plays a significant role in biochemical reactions. It is used in the synthesis of peptides and proteins, where it serves as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This compound interacts with various enzymes, proteins, and other biomolecules, and these interactions are primarily driven by aromatic π–π stacking and hydrogen bonding .

Cellular Effects

Fmoc-D-Lys-OH.HCl has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to exhibit pH-controlled ambidextrous gelation, which is significant among gelators . This property allows it to influence the physical state of the cellular environment, which can, in turn, affect cellular processes .

Molecular Mechanism

The molecular mechanism of Fmoc-D-Lys-OH.HCl involves its ability to serve as a protecting group for amines during peptide synthesis . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The Fmoc group is rapidly removed by base, and this deprotection is usually performed with a solution of 20% piperidine in N,N-dimethylformamide (DMF) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-D-Lys-OH.HCl change over time. It exhibits high thermal stability, even at low minimum hydrogelation concentration . It also shows high kinetic and mechanical stability . Over time, it can influence long-term cellular function, as observed in in vitro or in vivo studies .

Eigenschaften

IUPAC Name |

(2R)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4.ClH/c22-12-6-5-11-19(20(24)25)23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25);1H/t19-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVMZFAIUUXYFGY-FSRHSHDFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCN)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.